molecular formula C9H14ClN3O B14096234 5-Chloro-3-(diethylamino)-1-methylpyrazin-2-one

5-Chloro-3-(diethylamino)-1-methylpyrazin-2-one

Cat. No.: B14096234
M. Wt: 215.68 g/mol
InChI Key: FQMJVVRLXZZQES-UHFFFAOYSA-N
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Description

5-Chloro-3-(diethylamino)-1-methylpyrazin-2-one is a heterocyclic compound that contains a pyrazine ring substituted with a chlorine atom, a diethylamino group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(diethylamino)-1-methylpyrazin-2-one typically involves the reaction of 5-chloro-3-methylpyrazin-2-one with diethylamine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(diethylamino)-1-methylpyrazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-3-(diethylamino)-1-methylpyrazin-2-one has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(diethylamino)-1-methylpyrazin-2-one involves its interaction with specific molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the pyrazine ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-3-methylpyrazin-2-one: Lacks the diethylamino group, which may affect its reactivity and biological activity.

    3-(Diethylamino)-1-methylpyrazin-2-one: Lacks the chlorine atom, which can influence its chemical properties and interactions.

Uniqueness

5-Chloro-3-(diethylamino)-1-methylpyrazin-2-one is unique due to the presence of both the chlorine atom and the diethylamino group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H14ClN3O

Molecular Weight

215.68 g/mol

IUPAC Name

5-chloro-3-(diethylamino)-1-methylpyrazin-2-one

InChI

InChI=1S/C9H14ClN3O/c1-4-13(5-2)8-9(14)12(3)6-7(10)11-8/h6H,4-5H2,1-3H3

InChI Key

FQMJVVRLXZZQES-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=CN(C1=O)C)Cl

Origin of Product

United States

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